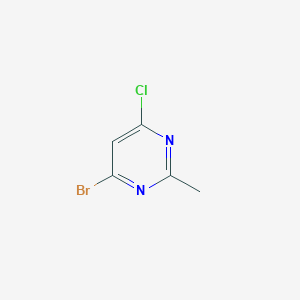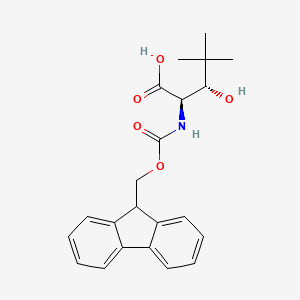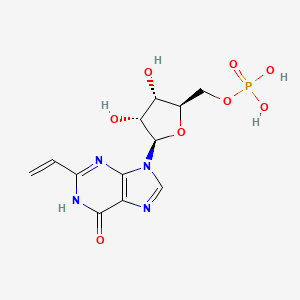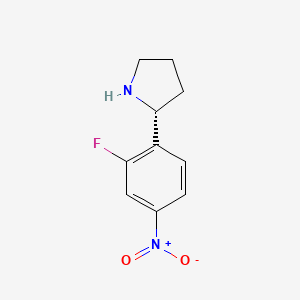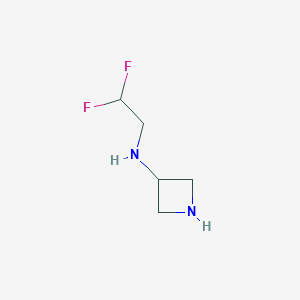
N-(2,2-difluoroethyl)azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-difluoroethyl)azetidin-3-amine is a fluorinated organic compound with the molecular formula C5H10F2N2 It is characterized by the presence of a difluoroethyl group attached to an azetidine ring, which is a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)azetidin-3-amine typically involves the reaction of azetidine with 2,2-difluoroethylamine under controlled conditions. One common method involves the use of a hypervalent iodine reagent to facilitate the electrophilic 2,2-difluoroethylation of azetidine . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-difluoroethyl)azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for electrophilic substitution, and transition metal catalysts for cross-coupling reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield difluoroethyl ketones, while substitution reactions can produce a variety of difluoroethylated nucleophiles .
Applications De Recherche Scientifique
N-(2,2-difluoroethyl)azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups to enhance metabolic stability and bioavailability.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of agrochemicals and specialty chemicals, where its fluorinated structure imparts desirable properties such as increased efficacy and environmental stability.
Mécanisme D'action
The mechanism of action of N-(2,2-difluoroethyl)azetidin-3-amine involves its interaction with molecular targets through the formation of hydrogen bonds and hydrophobic interactions. The difluoroethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, making it effective in drug design . The compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
N-(2,2-difluoroethyl)azetidin-3-amine can be compared with other fluorinated azetidines and difluoroethyl compounds:
Similar Compounds: Examples include 1-(2,2-difluoroethyl)azetidine, 3-(2,2-difluoroethyl)azetidine, and 2,2-difluoroethylamine.
Uniqueness: The presence of both the azetidine ring and the difluoroethyl group in this compound makes it unique. This combination imparts specific chemical properties, such as increased stability and reactivity, which are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C5H10F2N2 |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
N-(2,2-difluoroethyl)azetidin-3-amine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)3-9-4-1-8-2-4/h4-5,8-9H,1-3H2 |
Clé InChI |
JCOVLPCXLFNGBH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)NCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



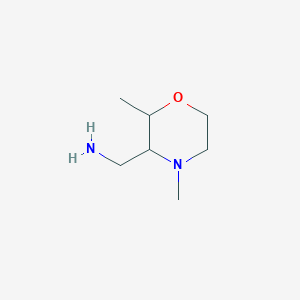


![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)
![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)
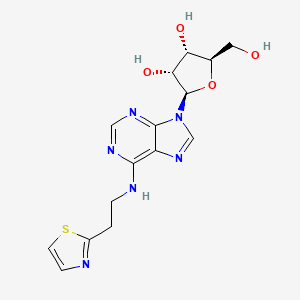
![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)

